molecular formula C8H12N2O4S2 B14459957 1,6-Dithiocyanatomannitol CAS No. 73928-09-3

1,6-Dithiocyanatomannitol

Cat. No.: B14459957
CAS No.: 73928-09-3
M. Wt: 264.3 g/mol
InChI Key: MNRZTQOTQUQUBW-UHFFFAOYSA-N
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Description

1,6-Dithiocyanatomannitol is a chemical compound derived from mannitol, a type of sugar alcohol. Mannitol is widely used in various industries, including food, pharmaceutical, and medical fields, due to its unique properties. The addition of dithiocyanate groups to mannitol results in this compound, which has distinct chemical and physical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dithiocyanatomannitol typically involves the reaction of mannitol with thiocyanate compounds under controlled conditions. One common method is to react mannitol with thiocyanogen (SCN)_2 in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a moderate temperature to ensure the selective addition of thiocyanate groups to the 1 and 6 positions of the mannitol molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,6-Dithiocyanatomannitol can undergo various chemical reactions, including:

    Oxidation: The thiocyanate groups can be oxidized to form sulfonate or sulfinic acid derivatives.

    Reduction: Reduction of the thiocyanate groups can yield thiol or sulfide derivatives.

    Substitution: The thiocyanate groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) or amines (e.g., methylamine) are employed.

Major Products Formed

    Oxidation: Sulfonate or sulfinic acid derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Halide or amine derivatives.

Scientific Research Applications

1,6-Dithiocyanatomannitol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive thiocyanate groups.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6-Dithiocyanatomannitol involves its interaction with biological molecules through its thiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular pathways involved in redox balance and signal transduction, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanediol: A diol with similar structural features but lacks the thiocyanate groups.

    1,6-Dithiocyanatohexane: A compound with similar thiocyanate groups but a different carbon backbone.

Uniqueness

1,6-Dithiocyanatomannitol is unique due to the presence of both sugar alcohol and thiocyanate functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

73928-09-3

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

1,6-diisothiocyanatohexane-2,3,4,5-tetrol

InChI

InChI=1S/C8H12N2O4S2/c11-5(1-9-3-15)7(13)8(14)6(12)2-10-4-16/h5-8,11-14H,1-2H2

InChI Key

MNRZTQOTQUQUBW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(CN=C=S)O)O)O)O)N=C=S

Origin of Product

United States

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